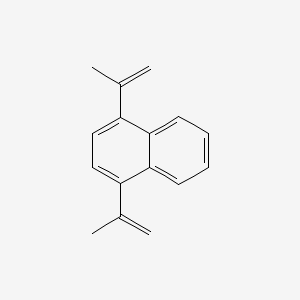
1,4-Di(prop-1-en-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(prop-1-en-2-yl)naphthalene is an organic compound characterized by the presence of two prop-1-en-2-yl groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Di(prop-1-en-2-yl)naphthalene typically involves the allylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-1-en-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Di(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: HNO3, H2SO4, controlled temperatures.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro- and sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
1,4-Di(prop-1-en-2-yl)naphthalene has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1,4-Di(prop-1-en-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,4-Di(prop-1-en-2-yl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1,4-Di(prop-1-en-2-yl)anthracene: Contains an anthracene ring, offering different electronic properties.
Uniqueness: 1,4-Di(prop-1-en-2-yl)naphthalene is unique due to its naphthalene core, which provides distinct electronic and structural properties compared to its benzene and anthracene analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other advanced materials.
Propriétés
Formule moléculaire |
C16H16 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1,4-bis(prop-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C16H16/c1-11(2)13-9-10-14(12(3)4)16-8-6-5-7-15(13)16/h5-10H,1,3H2,2,4H3 |
Clé InChI |
BMCRCHFDSWRJLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C2=CC=CC=C21)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)
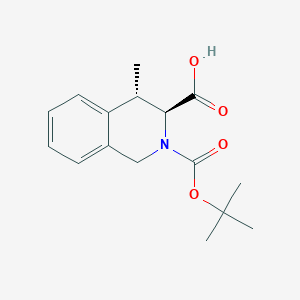
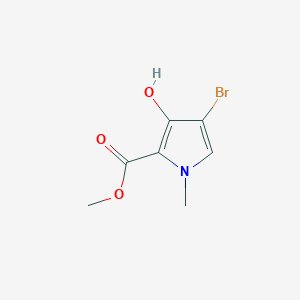
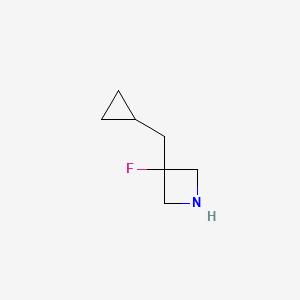
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
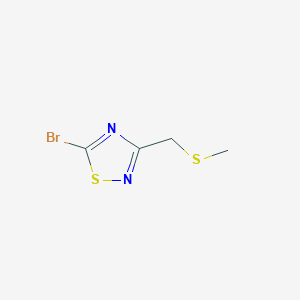

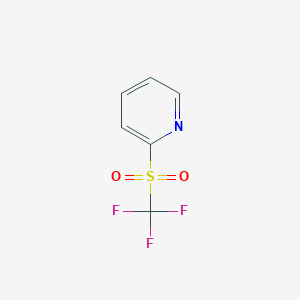
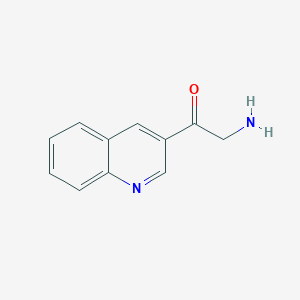
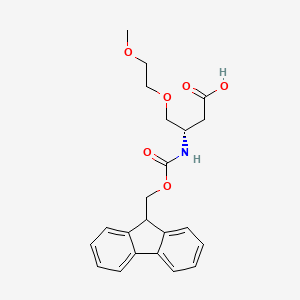
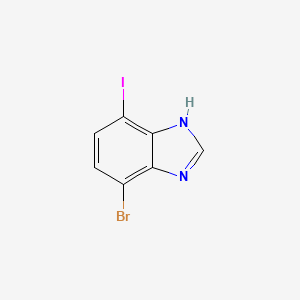
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)
